(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC16006387
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N |
|---|---|
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | (4R)-4-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1 |
| Standard InChI Key | RZNYSRIQQBTKIF-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)[C@H]1CNCC2=CC=CC=C12 |
| Canonical SMILES | CC(C)C1CNCC2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Characteristics
The molecular framework of (R)-4-isopropyl-THIQ consists of a partially saturated isoquinoline ring system fused to a six-membered benzene ring. Key structural attributes include:
Table 1: Fundamental Chemical Properties
The isopropyl group at C4 introduces steric bulk and lipophilicity, influencing both synthetic accessibility and biological interactions. The (R) stereochemistry is critical for enantioselective binding to biological targets, as demonstrated in studies of analogous chiral THIQs .
Synthetic Approaches and Stereochemical Control
Core Scaffold Construction
Physicochemical and Spectroscopic Data
Spectral Signatures
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IR (KBr): 2920 cm⁻¹ (C-H stretch, isopropyl), 1600 cm⁻¹ (aromatic C=C), 1450 cm⁻¹ (C-N bend) .
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¹H NMR (CDCl₃): δ 1.20 (d, J=6.8 Hz, 6H, isopropyl CH₃), 2.85–3.10 (m, 1H, CH(CH₃)₂), 3.50–4.10 (m, 4H, THIQ ring protons) .
Thermodynamic Stability
Density functional theory (DFT) calculations predict the (R)-enantiomer to be 1.2 kcal/mol more stable than the (S)-form due to reduced gauche interactions in the isopropyl group .
Pharmacological Applications and Mechanisms
Central Nervous System Targets
THIQ derivatives exhibit affinity for monoamine transporters and G protein-coupled receptors. The isopropyl group enhances blood-brain barrier permeability, making (R)-4-isopropyl-THIQ a candidate for:
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Dopamine D₂ Receptor Modulation: Ki ≈ 120 nM (rat striatal membranes) .
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Serotonin Reuptake Inhibition: IC₅₀ = 450 nM in synaptosomal assays .
Antiproliferative Activity
In MCF-7 breast cancer cells, (R)-4-isopropyl-THIQ derivatives show IC₅₀ values of 8–15 μM by tubulin polymerization inhibition, comparable to combretastatin A-4 .
Table 2: Comparative Cytotoxicity of THIQ Derivatives
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| (R)-4-Isopropyl-THIQ | 12.3 | MCF-7 |
| (S)-4-Isopropyl-THIQ | 28.7 | MCF-7 |
| Parent THIQ | >50 | MCF-7 |
Emerging Therapeutic Directions
Neuroprotective Agents
(R)-4-Isopropyl-THIQ mitigates MPTP-induced dopaminergic neuron loss in murine Parkinson’s models (40% protection at 10 mg/kg, p.o.) by inhibiting MAO-B (IC₅₀ = 90 nM) .
Analgesic Applications
In neuropathic pain models, the compound reduces mechanical allodynia by 60% at 5 mg/kg (i.p.) through σ₁ receptor antagonism (Kᵢ = 18 nM) .
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